2-Chloro-6-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of a chlorine atom and a methyl group on the benzene ring. Its molecular formula is C₈H₇ClO₂, and it has a molecular weight of approximately 170.59 g/mol. The compound appears as pale cream to brown crystals or powder and is soluble in organic solvents with a moderate solubility in water . The compound's structure consists of a benzoic acid moiety with a chlorine substituent at the 2-position and a methyl group at the 6-position, which influences its chemical behavior and biological activity.
Currently, there is no documented information regarding a specific mechanism of action for 2-chloro-6-methylbenzoic acid.
Further investigation into its specific toxicity, flammability, and reactivity would be necessary for a more comprehensive safety assessment.
Due to the lack of specific research on 2-chloro-6-methylbenzoic acid, this analysis relies on general information about aromatic carboxylic acids and educated predictions.
Additionally, oxidation reactions can convert 2-chloro-6-methylbenzoic acid into other functionalized derivatives .
Several methods exist for synthesizing 2-chloro-6-methylbenzoic acid:
These methods vary in terms of efficiency, safety, and environmental impact.
2-Chloro-6-methylbenzoic acid finds applications in several fields:
Several compounds share structural similarities with 2-chloro-6-methylbenzoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | Chlorine at position 4; different substitution pattern |
| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | Chlorine at position 3; potential different reactivity |
| 4,5-Dichloro-2-methylbenzoic acid | C₈H₆Cl₂O₂ | Two chlorine atoms; increased electronegativity |
| 3-Methylbenzoic acid | C₈H₈O₂ | No chlorine; serves as a baseline for comparison |
| 4-Methoxybenzoic acid | C₈H₈O₃ | Contains a methoxy group instead of chlorine |
The unique positioning of substituents in 2-chloro-6-methylbenzoic acid influences its chemical properties and reactivity compared to these similar compounds. Each compound's distinct characteristics make them suitable for different applications within chemistry and related fields .
The synthesis of 2-chloro-6-methylbenzoic acid gained prominence in the early 2000s with the development of scalable methods. In 2002, two efficient routes were reported:
These methods addressed prior challenges in regioselectivity and scalability, enabling kilogram-scale production. By 2005, safety improvements were introduced, replacing hazardous hypochlorite scavengers (e.g., hydrogen peroxide) with dimethyl sulfoxide (DMSO) in oxidation steps, enhancing process safety without compromising yield.
Early studies relied on basic techniques like melting point determination and titration. Advances in nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) later enabled precise structural elucidation. For example, the compound’s ¹H NMR spectrum exhibits distinct signals for the methyl group (δ 2.4 ppm) and aromatic protons (δ 7.4–8.1 ppm), while its InChIKey (CEFMMQYDPGCYMG-UHFFFAOYSA-N) provides a unique identifier for database searches.
2-Chloro-6-methylbenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol [1] [2] [3]. The compound is registered under CAS number 21327-86-6 and is also known by its common name 6-chloro-ortho-toluic acid [4] [5]. The IUPAC name follows standard nomenclature as 2-chloro-6-methylbenzoic acid, reflecting the substitution pattern on the benzene ring where a chlorine atom occupies position 2 and a methyl group occupies position 6 relative to the carboxylic acid group [6].
The compound exists as a white to light yellow to light red crystalline powder at room temperature with a melting point range of 103-108°C [4] [5]. The predicted boiling point is approximately 289.9±20.0°C at standard atmospheric pressure [12]. Physical characterization indicates a predicted density of 1.31±0.06 g/cm³ and limited solubility, being slightly soluble in methanol [4] [18].
| Property | Value |
|---|---|
| Chemical Name | 2-Chloro-6-methylbenzoic acid |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| CAS Number | 21327-86-6 |
| Melting Point | 103-108°C |
| Physical State | White to light red crystalline solid |
The molecular geometry of 2-Chloro-6-methylbenzoic acid exhibits typical characteristics of substituted benzoic acid derivatives with specific structural parameters influenced by the ortho substitution pattern [9] [10]. Theoretical calculations using density functional theory methods indicate that the aromatic ring maintains near-planar geometry with C-C-C bond angles ranging from approximately 119.9° to 120.0° [38]. The endocyclic bond angles within the benzene ring are consistent with sp² hybridization of the carbon atoms [38].
The carbon-carbon bond lengths in the aromatic ring typically range from 1.39 to 1.42 Å, with slight variations depending on the electronic effects of the substituents [9] [10]. The carboxylic acid group exhibits characteristic bond parameters with the C=O double bond length approximately 1.23 Å and the C-O single bond length around 1.31 Å [38]. The carbon-chlorine bond length is expected to be approximately 1.75-1.78 Å, consistent with aromatic carbon-chlorine bonds [10].
The carbon-hydrogen bond lengths in the aromatic system are typically around 1.08 Å, while the methyl group carbon-hydrogen bonds maintain standard aliphatic C-H distances of approximately 1.09 Å [38]. The carboxylic acid O-H bond length is characteristically around 0.97 Å [38].
The spatial arrangement of functional groups in 2-Chloro-6-methylbenzoic acid is significantly influenced by steric interactions arising from the ortho substitution pattern [44] [45]. The presence of substituents at positions 2 and 6 relative to the carboxylic acid group creates steric hindrance that affects the molecular conformation [45] [46].
The ortho effect phenomenon plays a crucial role in determining the spatial orientation of the carboxyl group [45] [47]. Steric interactions between the chlorine atom at position 2 and the carboxylic acid group cause the carboxyl moiety to twist out of the plane of the benzene ring [47]. This rotation inhibits resonance delocalization between the carboxyl group and the aromatic system, leading to altered electronic properties [45] [47].
The methyl group at position 6 contributes additional steric bulk that further influences the overall molecular conformation [44]. The combination of both ortho substituents creates a crowded environment around the carboxylic acid functionality, resulting in restricted rotation and preferred conformational states [44] [45].
Computational studies suggest that the dihedral angle between the carboxyl group and the benzene ring plane can deviate significantly from planarity, with values ranging from approximately 12° to -12° depending on the crystal environment and intermolecular interactions [11]. This non-planar arrangement is a direct consequence of the steric strain imposed by the ortho substituents [45] [47].
2-Chloro-6-methylbenzoic acid belongs to a broader family of substituted benzoic acid derivatives that exhibit diverse structural relationships and properties [29]. The compound serves as a representative member of chloromethylbenzoic acid isomers, which differ in the positions of the chlorine and methyl substituents on the benzene ring [29].
| Compound | CAS Number | Molecular Formula | Relationship |
|---|---|---|---|
| 2-Chloro-3-methylbenzoic acid | 15068-35-6 | C₈H₇ClO₂ | Positional isomer |
| 2-Chloro-4-methylbenzoic acid | 7697-13-0 | C₈H₇ClO₂ | Positional isomer |
| 2-Chloro-5-methylbenzoic acid | 2516-96-3 | C₈H₇ClO₂ | Positional isomer |
| 3-Chloro-2-methylbenzoic acid | 7335-00-4 | C₈H₇ClO₂ | Positional isomer |
| 4-Chloro-2-methylbenzoic acid | 7335-07-1 | C₈H₇ClO₂ | Positional isomer |
The positional isomers demonstrate how the relative positions of substituents significantly impact physical and chemical properties . For instance, 2-amino-4-chloro-3-methylbenzoic acid exhibits different melting point characteristics and reactivity patterns compared to the target compound .
Structural analogs include compounds where the methyl group is replaced with other functional groups while maintaining the chlorine substitution pattern [29]. Notable examples include 2-chloro-6-fluorobenzoic acid, where fluorine replaces the methyl group, and 2-chloro-6-methylthiobenzoic acid, which contains a methylthio substituent [13] [14].
The chloromethyl derivatives represent another class of related compounds where the methyl group is functionalized with chlorine [29] . Compounds such as 2-chloromethylbenzoic acid and 4-chloromethylbenzoic acid exhibit enhanced reactivity due to the presence of the chloromethyl functionality [36].
The proton nuclear magnetic resonance spectrum of 2-chloro-6-methylbenzoic acid exhibits characteristic signals that reflect the molecular structure and substitution pattern [15] [16]. The aromatic region displays a complex multipicity pattern between 7.2-7.5 parts per million, corresponding to the three aromatic protons remaining after substitution [16]. The substitution pattern creates a non-symmetrical environment, resulting in distinct chemical shifts for each aromatic proton [15].
The methyl group attached to the benzene ring appears as a singlet at approximately 2.3-2.6 parts per million, characteristic of aromatic methyl substituents [16] [19]. The integration ratio confirms the presence of three protons in this signal [15]. The carboxylic acid proton resonates as a broad signal between 11.5-12.5 parts per million, typical of carboxyl hydrogen atoms involved in hydrogen bonding [16].
| Nuclear Magnetic Resonance Signal | Chemical Shift | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons | 7.2-7.5 ppm | Complex multiplet | 3H, aromatic ring |
| Methyl group | 2.3-2.6 ppm | Singlet | 3H, CH₃ |
| Carboxylic acid | 11.5-12.5 ppm | Broad singlet | 1H, COOH |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework [16] [17]. The carbonyl carbon of the carboxylic acid group resonates in the characteristic range of 170-175 parts per million [17]. The aromatic carbons appear as six distinct signals between 125-140 parts per million, reflecting the asymmetric substitution pattern that renders each aromatic carbon magnetically unique [16] [17].
The methyl carbon attached to the aromatic ring typically resonates between 20-25 parts per million, consistent with aromatic methyl groups [17]. The carbon bearing the chlorine substituent exhibits a characteristic downfield shift due to the electronegative chlorine atom [16].
The infrared spectrum of 2-chloro-6-methylbenzoic acid displays characteristic absorption bands that enable structural identification and functional group analysis [20] [21] [22]. The most prominent feature is the extremely broad hydroxyl stretch of the carboxylic acid group, extending from approximately 3500 to 2500 cm⁻¹ [22]. This broad envelope results from strong hydrogen bonding interactions between carboxylic acid molecules, creating dimeric structures in the solid state [22].
The carbonyl stretch appears as an intense band between 1685-1710 cm⁻¹, characteristic of aromatic carboxylic acids [22] [24]. The exact position within this range depends on the electronic effects of the substituents and the degree of conjugation with the aromatic system [22]. For ortho-substituted benzoic acids, the carbonyl frequency may be influenced by steric effects that affect the planarity of the carboxyl group relative to the benzene ring [22].
| Infrared Band | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| OH stretch | 3500-2500 | Very broad, strong | Hydrogen-bonded carboxylic acid |
| C=O stretch | 1685-1710 | Strong | Carboxylic acid carbonyl |
| C-O stretch | 1210-1320 | Medium | Carboxylic acid C-O |
| OH wag | 920-950 | Medium | Out-of-plane OH bending |
| C-H aromatic | 3000-3100 | Medium | Aromatic C-H stretches |
| C-H aliphatic | 2800-3000 | Medium | Methyl C-H stretches |
The carbon-oxygen single bond stretch of the carboxylic acid group appears between 1210-1320 cm⁻¹ [22] [24]. Additional characteristic bands include the out-of-plane hydroxyl wagging vibration around 920-950 cm⁻¹ [22]. The aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches of the methyl group appear between 2800-3000 cm⁻¹ [24].
The carbon-chlorine stretching vibration typically appears in the fingerprint region around 700-800 cm⁻¹, providing confirmation of the chlorine substituent [24]. The exact frequency depends on the aromatic environment and the position of the chlorine atom relative to other substituents [20].
Mass spectrometric analysis of 2-chloro-6-methylbenzoic acid reveals characteristic fragmentation patterns that provide structural information and enable compound identification [25] [26]. The molecular ion peak appears at m/z 170, corresponding to the molecular weight of the compound [7]. Due to the presence of chlorine, an isotope pattern is observed with a smaller peak at m/z 172 (M+2) reflecting the natural abundance of chlorine-37 [25].
The fragmentation behavior follows typical patterns observed for substituted benzoic acid derivatives [25] [26]. Alpha-cleavage adjacent to the carbonyl group results in the loss of the hydroxyl radical, producing a fragment ion at m/z 153 (M-17) [25]. This fragmentation is characteristic of carboxylic acids and represents one of the most important diagnostic ions [25].
| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| [M]⁺ | 170 | Variable | Molecular ion |
| [M+H]⁺ | 171 | Strong | Protonated molecule |
| [M-OH]⁺ | 153 | Medium | Alpha-cleavage |
| [M-COOH]⁺ | 125 | Medium | Loss of carboxyl group |
| Phenyl cation | 77 | Strong | Aromatic fragment |
Loss of the entire carboxyl group (COOH) generates a fragment at m/z 125 (M-45), representing the substituted phenyl cation [25] [26]. This fragmentation pathway is common in benzoic acid derivatives and provides information about the substitution pattern on the aromatic ring [25].
The base peak in many cases corresponds to the phenyl cation at m/z 77, formed through extensive fragmentation of the aromatic system [25] [27]. This highly stable fragment represents the fundamental benzene ring structure and is characteristic of aromatic compounds [25].
In positive ion mode electrospray ionization, the protonated molecular ion [M+H]⁺ at m/z 171 often appears as an intense signal [7]. Sodium adduct formation [M+Na]⁺ at m/z 193 is also commonly observed under appropriate ionization conditions [7]. Negative ion mode typically produces the deprotonated molecular ion [M-H]⁻ at m/z 169, reflecting the acidic nature of the carboxylic acid group [7].
X-ray crystallographic studies of 2-chloro-6-methylbenzoic acid and related ortho-substituted benzoic acid derivatives provide detailed insights into solid-state molecular arrangements and intermolecular interactions [11] [34]. The crystal structure analysis reveals the fundamental hydrogen bonding patterns that dominate the solid-state organization of carboxylic acid compounds [11] [34].
The primary structural motif in the crystal lattice consists of hydrogen-bonded dimers formed between pairs of carboxylic acid molecules [11] [34]. These dimers are characterized by two symmetric hydrogen bonds between the carboxyl groups, creating eight-membered ring structures [11]. The hydrogen bond distances typically fall within the range of 2.62-2.64 Å, indicating strong intermolecular interactions [11].
Crystallographic analysis demonstrates that ortho-substituted benzoic acids, including 2-chloro-6-methylbenzoic acid, exhibit specific conformational characteristics resulting from steric interactions [11] [34]. The carboxyl group adopts a twisted conformation relative to the benzene ring plane, with torsion angles ranging from approximately 12° to -12° [11]. This deviation from planarity is attributed to the steric hindrance imposed by the ortho substituents [11].
The crystal packing arrangements reveal that the hydrogen-bonded dimers are further organized into ribbon-like structures extending through the crystal lattice [11] [34]. These ribbons are stabilized by additional weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and potential π-π stacking interactions between aromatic rings [11].
Comparative crystallographic studies of chloro and methyl ortho-benzoic acids indicate that while all structures share the common hydrogen-bonded ribbon motif, they are not isostructural due to significant differences in molecular packing [34]. The specific combination of chlorine and methyl substituents in 2-chloro-6-methylbenzoic acid creates a unique crystal environment that differs from related compounds [11] [34].
Corrosive;Irritant